molecular formula C19H40Cl2OSi B3115809 n-Octadecylmethoxydichlorosilane CAS No. 211934-50-8

n-Octadecylmethoxydichlorosilane

Cat. No.: B3115809
CAS No.: 211934-50-8
M. Wt: 383.5 g/mol
InChI Key: KLCDOYPSSKBFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Octadecylmethoxydichlorosilane: is a chemical compound with the molecular formula C19H40Cl2OSi. It is a type of halosilane, specifically a methoxydichlorosilane, which features an octadecyl group attached to the silicon atom. This compound is known for its applications in surface modification and as a precursor in the synthesis of various silicon-based materials .

Mechanism of Action

Target of Action

n-Octadecylmethoxydichlorosilane is a chemical intermediate It’s known to be used in the semiconductor industry to form self-assembled monolayer thin films on silicon dioxide substrates .

Result of Action

The result of this compound’s action is the formation of self-assembled monolayers on surfaces. These monolayers can significantly alter the properties of the surface, making it more suitable for specific applications in the semiconductor industry .

Action Environment

The action of this compound is influenced by environmental factors such as temperature, humidity, and the presence of other chemicals. For example, it reacts violently with water, producing hydrogen chloride . Therefore, it should be handled in a controlled environment to ensure safety and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Octadecylmethoxydichlorosilane can be synthesized through the reaction of octadecyltrichlorosilane with methanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane groups. The general reaction is as follows: [ \text{C18H37SiCl3} + \text{CH3OH} \rightarrow \text{C18H37Si(OCH3)Cl2} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reaction conditions such as temperature, pressure, and the molar ratio of reactants are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: n-Octadecylmethoxydichlorosilane undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water, it hydrolyzes to form silanols and hydrochloric acid.

    Condensation: It can react with other silanols to form siloxane bonds, leading to the formation of polysiloxanes.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

    Substitution: Nucleophiles like amines or alcohols under anhydrous conditions to prevent unwanted side reactions.

Major Products Formed:

Scientific Research Applications

n-Octadecylmethoxydichlorosilane has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    n-Octadecyltrichlorosilane: Similar in structure but contains three chlorine atoms instead of two.

    n-Octadecyldimethylchlorosilane: Contains two methyl groups instead of one methoxy group.

    n-Octadecyltrimethoxysilane: Contains three methoxy groups instead of two chlorine atoms and one methoxy group.

Uniqueness: n-Octadecylmethoxydichlorosilane is unique due to its specific combination of one methoxy group and two chlorine atoms attached to the silicon atom. This combination allows for selective reactivity and the ability to form stable siloxane bonds, making it particularly useful in applications requiring precise surface modifications and the synthesis of specialized silicon-based materials .

Properties

IUPAC Name

dichloro-methoxy-octadecylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40Cl2OSi/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(20,21)22-2/h3-19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCDOYPSSKBFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](OC)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40Cl2OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Octadecylmethoxydichlorosilane
Reactant of Route 2
n-Octadecylmethoxydichlorosilane
Reactant of Route 3
Reactant of Route 3
n-Octadecylmethoxydichlorosilane
Reactant of Route 4
n-Octadecylmethoxydichlorosilane
Reactant of Route 5
Reactant of Route 5
n-Octadecylmethoxydichlorosilane
Reactant of Route 6
n-Octadecylmethoxydichlorosilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.